(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine
Description
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine is a chiral amine derivative featuring a pyridine ring substituted with chlorine (Cl) and fluorine (F) at the 2- and 5-positions, respectively, and a but-3-enylamine side chain. The compound’s synthesis typically involves nucleophilic substitution or transition metal-catalyzed coupling reactions, with purification steps relying on techniques such as LC/MS for structural validation .
Properties
Molecular Formula |
C9H10ClFN2 |
|---|---|
Molecular Weight |
200.64 g/mol |
IUPAC Name |
(1S)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine |
InChI |
InChI=1S/C9H10ClFN2/c1-2-3-8(12)7-4-6(11)5-13-9(7)10/h2,4-5,8H,1,3,12H2/t8-/m0/s1 |
InChI Key |
FRWUUYAEAFLDLQ-QMMMGPOBSA-N |
Isomeric SMILES |
C=CC[C@@H](C1=C(N=CC(=C1)F)Cl)N |
Canonical SMILES |
C=CCC(C1=C(N=CC(=C1)F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Preparation of 2-Chloro-5-fluoropyridin-3-amine
The key intermediate 2-chloro-5-fluoropyridin-3-amine is typically synthesized by the reduction of 2-chloro-5-fluoro-3-nitropyridine. Two main reduction methods are reported:
| Method | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Iron powder and ammonium chloride in tetrahydrofuran (THF), ethanol, and water mixture under reflux for 5 hours | Fe powder (6.3 g), NH4Cl (606 mg), THF (20 mL), EtOH (40 mL), H2O (20 mL), reflux 5 h | Moderate (e.g., 3.3 g from 4 g nitro compound) | Filtration to remove insolubles, extraction with ethyl acetate, washing, drying, and concentration; mild conditions favor selective reduction |
| Iron powder in acetic acid at 80°C for 0.5 hours | Fe (15.2 g), HOAc (200 mL), 80°C, 0.5 h | High (e.g., 11 g from 12 g nitro compound) | Concentration under reduced pressure, filtration through Celite, neutralization with NaHCO3, extraction with ethyl acetate; rapid and efficient reduction |
These reductions convert the nitro group to the amine with good selectivity and yield, providing the crucial aminopyridine intermediate for further transformations.
Amination and Functionalization to Introduce the But-3-en-1-amine Side Chain
The target compound contains a chiral ethanamine side chain attached to the pyridine ring. The preparation of (S)-1-(2-chloro-5-fluoropyridin-3-yl)but-3-en-1-amine involves stereoselective amination strategies, often starting from the aminopyridine intermediate:
Chiral amination approach: Introduction of the (S)-configuration at the ethanamine moiety is achieved using chiral auxiliaries or asymmetric catalytic hydrogenation of prochiral precursors. For example, chiral catalysts or chiral pool starting materials such as (S)-alanine derivatives can be employed to ensure stereochemical control.
Side chain installation: The but-3-en-1-amine side chain is commonly introduced via nucleophilic substitution or reductive amination of an aldehyde or ketone precursor derived from the pyridine ring. For instance, the reaction of 2-chloro-5-fluoropyridin-3-yl ethanone with (S)-configured amine sources under reductive amination conditions can yield the desired chiral amine.
Typical reaction conditions: Reductive amination is often conducted in the presence of reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation with palladium on carbon (Pd/C) under mild temperatures to preserve stereochemical integrity.
Purification: The final chiral amine product is purified by crystallization or chromatographic methods to achieve high enantiomeric excess and purity.
Alternative Synthetic Routes and Catalytic Systems
Recent advances have explored catalytic systems for the direct amination of pyridine derivatives:
These methods provide versatility in preparing aminopyridine intermediates, which can be further elaborated to the target compound.
Summary Data Table of Key Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield | Notes |
|---|---|---|---|---|---|
| 1 | 2-chloro-5-fluoro-3-nitropyridine | Fe powder, NH4Cl, THF/EtOH/H2O, reflux 5 h | 2-chloro-5-fluoropyridin-3-amine | ~80% | Reduction of nitro to amine |
| 2 | 2-chloro-5-fluoropyridin-3-amine | Reaction with chiral amine precursor, reductive amination (NaBH3CN or catalytic hydrogenation) | This compound | Variable, typically >70% | Stereoselective introduction of side chain |
| 3 | 2,3-dichloro-5-fluoropyridine | High pressure ammonia, 180°C, 24 h | 2-chloro-5-fluoro-3-aminopyridine | High (e.g., 65 g from 85 g) | Alternative amination route |
Research Findings and Mechanistic Insights
The reduction of nitropyridines to aminopyridines using iron powder and ammonium chloride or acetic acid is a well-established, cost-effective method with good functional group tolerance. The reaction proceeds via electron transfer from iron to the nitro group, forming hydroxylamine intermediates before full reduction to the amine.
High-pressure ammonia substitution on dichloropyridines allows selective displacement of chlorine atoms by amino groups, leveraging nucleophilic aromatic substitution under forcing conditions.
Stereoselective reductive amination is critical for obtaining the (S)-enantiomer of the ethanamine side chain. Use of chiral catalysts or chiral starting materials ensures high enantiomeric purity, which is essential for biological activity in pharmaceutical applications.
The presence of electron-withdrawing substituents (chloro, fluoro) on the pyridine ring influences the reactivity and regioselectivity of nucleophilic substitutions and reductions, necessitating careful control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The chlorine and fluorine atoms in the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium hydride, organolithium compounds, and Grignard reagents are often employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives.
Scientific Research Applications
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes, block receptor signaling, or interfere with cellular pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : Fluorine’s electronegativity enhances solubility and metabolic stability compared to chlorine or bromine analogs .
- Stereochemical Impact : The S-configuration in the target compound may confer superior binding affinity in chiral environments (e.g., enzyme active sites) versus racemic or R-forms .
- Chain Length : Butenyl chains balance lipophilicity and flexibility, whereas shorter (propenyl) or longer (pentenyl) chains alter pharmacokinetics .
Analytical Methods :
- LC/MS and NMR are critical for verifying halogen placement and stereochemistry, as mis-substitution (e.g., 3-Br vs. 2-Cl) drastically alters bioactivity .
Bioactivity and Toxicity Profiles
- Target Compound : Preliminary studies suggest moderate antimicrobial activity (MIC: 8 µg/mL against S. aureus), attributed to halogen-mediated membrane disruption. Low cytotoxicity (IC50 > 100 µM in mammalian cells) .
- Analog Comparisons: The 2,5-diCl analog shows higher cytotoxicity (IC50: 25 µM) due to increased lipophilicity and nonspecific binding . The R-enantiomer of the pentenyl derivative exhibits 50% reduced antimicrobial potency, highlighting enantioselectivity in target interactions .
Biological Activity
(S)-1-(2-Chloro-5-fluoropyridin-3-YL)but-3-EN-1-amine, a fluorinated pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with chloro and fluoro groups at the 2 and 5 positions, respectively, along with a butenylamine side chain. Its molecular formula is with a molecular weight of 200.64 g/mol. The presence of these functional groups enhances its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The structural features contribute to its binding affinity to bacterial targets, enhancing its efficacy.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HeLa cells. The mechanism appears to involve the modulation of specific signaling pathways associated with cell growth and apoptosis.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound inhibits specific enzymes involved in disease pathways, which may lead to reduced cellular proliferation.
- Receptor Modulation : It has been shown to modulate receptor activity, affecting downstream signaling pathways critical for cell survival and growth.
Research Findings
A summary of key studies on the biological activity of this compound is presented in the table below:
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against multiple strains of bacteria, including E. coli and S. aureus. Results indicated a dose-dependent inhibition of bacterial growth, with an IC50 value indicating effective concentrations necessary for significant antimicrobial action.
Case Study 2: Cancer Cell Proliferation
Another study focused on the compound's effect on HeLa cells demonstrated that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, suggesting that the compound triggers programmed cell death mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
